

# (2-Methyloxazol-5-yl)methanol: A Preliminary Technical Overview and Research Outlook

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## Compound of Interest

Compound Name: (2-Methyloxazol-5-yl)methanol

Cat. No.: B1418426

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## Preamble: Navigating the Known and the Unknown

**(2-Methyloxazol-5-yl)methanol**, a distinct isomer within the methyloxazolyl methanol family, presents itself as a chemical entity of potential interest in synthetic and medicinal chemistry. However, a comprehensive survey of publicly accessible scientific literature and chemical databases reveals a notable scarcity of in-depth characterization and application data for this specific molecule. Unlike its more extensively documented isomers, detailed experimental protocols, exhaustive spectroscopic analyses, and specific applications for **(2-Methyloxazol-5-yl)methanol** are not readily available.

This document, therefore, serves as a preliminary technical data sheet, consolidating the confirmed foundational knowledge of this compound. Furthermore, it will leverage established principles of oxazole chemistry to infer potential reactivity and synthetic utility, thereby providing a scientifically grounded framework for researchers seeking to explore the properties and applications of this molecule. The intent is to offer a starting point for investigation, highlighting both what is known and where opportunities for novel research exist.

## Core Chemical Identity

**(2-Methyloxazol-5-yl)methanol** is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position.

Property	Value	Source(s)
CAS Number	1065073-48-4	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>7</sub> NO <sub>2</sub>	[2]
Molecular Weight	113.116 g/mol	
Physical Form	Liquid (at standard conditions)	
Purity	Typically offered at ≥97%	

## Inferred Physicochemical and Spectroscopic Profile

While specific experimental data for **(2-Methyloxazol-5-yl)methanol** is not available in the reviewed literature, we can predict its general characteristics based on the behavior of analogous 2,5-disubstituted oxazoles.

**Solubility:** It is anticipated to be soluble in a range of organic solvents, including methanol, ethanol, dichloromethane, and ethyl acetate, owing to the presence of the polar hydroxymethyl group and the heterocyclic ring.

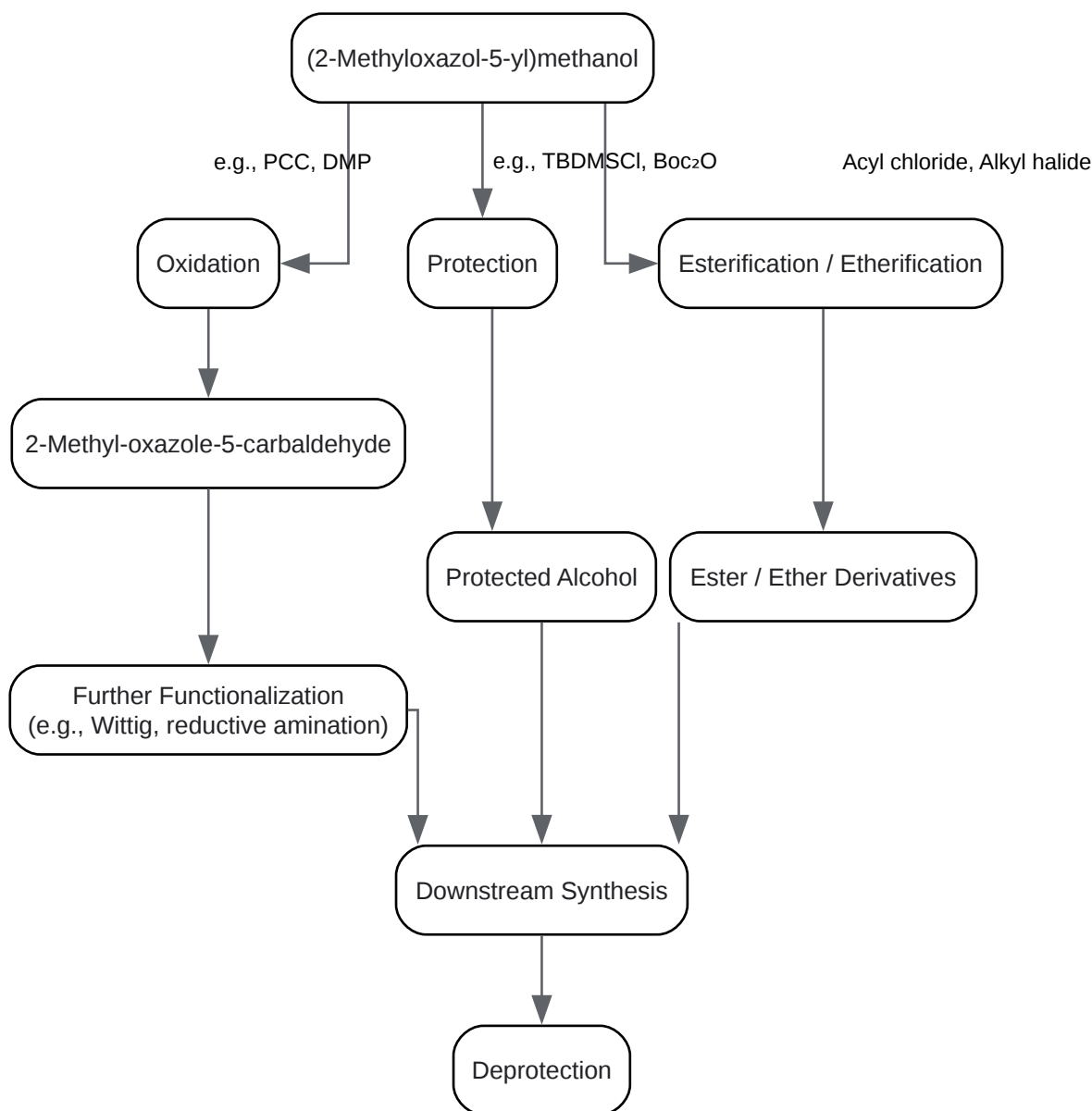
### Spectroscopic Characteristics (Predicted):

- <sup>1</sup>H NMR:** The spectrum is expected to show distinct signals corresponding to the methyl protons (a singlet), the methylene protons of the hydroxymethyl group (a singlet or a doublet if coupled to the hydroxyl proton), the hydroxyl proton itself (a broad singlet, exchangeable with D<sub>2</sub>O), and the proton on the oxazole ring.
- <sup>13</sup>C NMR:** The carbon spectrum would reveal signals for the methyl carbon, the methylene carbon, and the carbons of the oxazole ring.
- IR Spectroscopy:** Key vibrational bands would include a broad O-H stretch for the alcohol, C-H stretching for the methyl and methylene groups, and characteristic C=N and C-O stretching frequencies for the oxazole ring.
- Mass Spectrometry:** The molecular ion peak would be observed at m/z corresponding to the molecular weight.

## Anticipated Reactivity and Synthetic Potential

The reactivity of **(2-Methyloxazol-5-yl)methanol** is dictated by the interplay of the stable aromatic oxazole core and the reactive primary alcohol functionality. This duality makes it a potentially valuable building block in organic synthesis.

### Logical Flow of Synthetic Utility



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Caption: Potential synthetic pathways originating from **(2-Methyloxazol-5-yl)methanol**.

## Key Transformation Pathways:

- **Oxidation of the Hydroxymethyl Group:** The primary alcohol can be oxidized to the corresponding aldehyde, 2-methyloxazole-5-carbaldehyde, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde would be a versatile intermediate for forming carbon-carbon bonds through reactions like the Wittig olefination or for synthesizing amines via reductive amination.
- **Protection of the Hydroxymethyl Group:** To perform reactions on the oxazole ring itself without interference from the alcohol, the hydroxyl group can be protected using common protecting groups like silyl ethers (e.g., TBDMS) or carbonates (e.g., Boc).
- **Esterification and Etherification:** The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic acids, or etherification with alkyl halides under basic conditions, to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

## Potential Applications in Drug Discovery and Medicinal Chemistry

The oxazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. While no specific biological activities are reported for **(2-Methyloxazol-5-yl)methanol**, its structural motifs suggest potential for exploration in several therapeutic areas. The 2-methyloxazole core is present in compounds investigated for a range of activities, and the hydroxymethyl "handle" allows for its incorporation into larger, more complex molecules.

## Experimental Protocols: A Call for Investigation

A critical gap in the current knowledge base is the absence of validated, step-by-step experimental protocols for the synthesis and key reactions of **(2-Methyloxazol-5-yl)methanol**. The development of a robust and scalable synthesis would be a valuable contribution to the field. A plausible, yet unverified, synthetic approach could involve the construction of the oxazole ring from precursors already containing the protected hydroxymethyl functionality.

## Safety and Handling

As with any laboratory chemical, **(2-Methyloxazol-5-yl)methanol** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Specific toxicity data is not available, and therefore, it should be treated as a potentially hazardous substance.

## Conclusion and Future Directions

**(2-Methyloxazol-5-yl)methanol** remains a molecule with untapped potential. The foundational data presented here provides a basis for its identification and procurement. The true scientific value of this compound will be unlocked through future research focused on:

- Development and publication of a reliable synthetic route.
- Full spectroscopic characterization (NMR, IR, MS) and physicochemical analysis.
- Exploration of its reactivity in key organic transformations.
- Investigation of its utility as a building block in the synthesis of novel compounds for biological screening.

This preliminary guide is intended to catalyze such investigations, providing a structured starting point for researchers to build upon.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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